1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
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Overview
Description
1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . It is known for its unique bicyclic structure, which includes a cyclohexane ring and a bicyclo[2.2.1]heptane moiety. This compound is often used in the flavors and fragrances industry due to its ethereal organoleptic properties .
Preparation Methods
The synthesis of 1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves the alcoholization reaction of 5,5,6-trimethylbicyclo[2.2.1]heptane with cyclohexanone . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and output.
Chemical Reactions Analysis
1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Beyond flavors and fragrances, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can be compared with other similar compounds such as:
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:
5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one: This compound is a ketone derivative and is used in the synthesis of prostanoid precursors.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
220717-77-1 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-11-13-9-12(15(11,2)3)10-14(13)16(17)7-5-4-6-8-16/h11-14,17H,4-10H2,1-3H3 |
InChI Key |
QGMMTKAQPAIAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3(CCCCC3)O |
Origin of Product |
United States |
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